molecular formula C17H16ClN5OS B2449027 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 900006-91-9

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2449027
CAS RN: 900006-91-9
M. Wt: 373.86
InChI Key: NFTXGJJQHLDWNW-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole core, with additional phenyl, amino, sulfanyl, and chloro-methylphenyl groups attached. The exact structure would need to be determined through methods such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which suggests potential targets could be similar.

Mode of Action

It’s possible that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, as is common with many drugs . The presence of the triazole ring and the sulfanyl group could potentially facilitate these interactions.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. Given the structural similarity to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , it’s possible that it could influence pathways involving this molecule.

Pharmacokinetics

The compound’s solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . This suggests that it might have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable under normal conditions , but its stability could be affected under different environmental conditions.

Future Directions

Given the wide range of bioactivities exhibited by 1,2,4-triazole derivatives, this compound could potentially be a candidate for further study in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTXGJJQHLDWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

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